2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine

Description

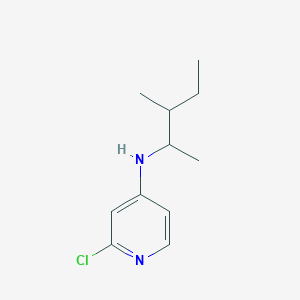

2-Chloro-N-(3-methylpentan-2-yl)pyridin-4-amine (CAS: 923255-38-3) is a pyridine derivative featuring a 2-chloropyridin-4-amine core substituted with a branched alkyl group (3-methylpentan-2-yl) at the nitrogen atom. This compound is part of a broader class of N-substituted chloro-pyridinamines, which are intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility . Its InChIKey (DMJOCQUVYRWOHI-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from analogs with different substituents.

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine |

InChI |

InChI=1S/C11H17ClN2/c1-4-8(2)9(3)14-10-5-6-13-11(12)7-10/h5-9H,4H2,1-3H3,(H,13,14) |

InChI Key |

FHABXSFRIXRFCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NC1=CC(=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Addition Reactions: The amine group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 2-chloro-N-(3-methylpentan-2-yl)pyridin-4-amine, highlighting variations in substituents, molecular properties, and synthesis yields:

Key Observations:

- For example, the naphthylethyl-substituted analog achieved an 87% yield via column chromatography , while the chroman-4-yl analog yielded 56% .

- Physicochemical Properties : Aromatic substituents (e.g., naphthylethyl) increase molecular weight and lipophilicity, which could enhance membrane permeability in drug design. Fluorinated analogs (e.g., 4-(trifluoromethyl)pyridin-2-yl) offer metabolic stability due to the trifluoromethyl group .

Biological Activity

2-Chloro-N-(3-methylpentan-2-yl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological characterization, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C_{12}H_{16}ClN

- Structural Features : It consists of a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 4-position, alongside a branched alkyl group at the nitrogen atom.

Pharmacological Characterization

Recent studies have highlighted the significance of G-protein-coupled receptors (GPCRs) in mediating the biological effects of various compounds. The orphan receptor GPR88 has been implicated in psychiatric disorders, making it a target for new therapeutic agents.

In Vitro Studies

In vitro experiments have demonstrated that derivatives of this compound can function as agonists for GPR88. For instance, one study reported that a related compound, 2-PCCA, inhibited isoproterenol-stimulated cAMP accumulation in cells expressing GPR88, suggesting that it activates GPR88-mediated signaling pathways .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the molecular structure significantly impact biological activity. For example:

| Compound | Substitution | EC50 (nM) | Notes |

|---|---|---|---|

| 2-PCCA | None | 877 | Reference compound |

| Isomer 1 | Methyl | 373 | More potent than 2-PCCA |

| Isomer 2 | Cyclohexyl | 746 | Comparable activity |

These findings indicate that specific substitutions can enhance potency and selectivity towards GPR88 .

Case Studies and Research Findings

Several research articles have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that certain pyridine derivatives exhibited significant anticancer properties by inducing apoptosis in cancer cell lines through GPR88 modulation .

- Neuroprotective Effects : Research has indicated that compounds targeting GPR88 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of these compounds suggest favorable absorption and distribution characteristics, essential for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.